Naphthalene-1-d

描述

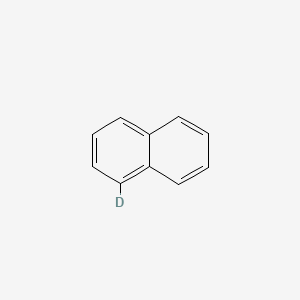

Naphthalene-1-d is a deuterated form of naphthalene, where one of the hydrogen atoms in the naphthalene molecule is replaced by a deuterium atom. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. It is commonly found in coal tar and is known for its distinctive mothball-like odor.

准备方法

Synthetic Routes and Reaction Conditions

Naphthalene-1-d can be synthesized through various methods, including:

Deuterium Exchange Reaction: This involves the exchange of hydrogen atoms in naphthalene with deuterium atoms using deuterated solvents and catalysts.

Direct Deuteration: This method involves the direct introduction of deuterium into the naphthalene molecule using deuterium gas under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves the deuterium exchange reaction due to its efficiency and scalability. The process requires deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium atoms.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

Naphthalene-1-d undergoes EAS predominantly at the α-position (1-position) due to resonance stabilization of the carbocation intermediate. The deuterium substitution introduces a kinetic isotope effect (KIE), altering reaction rates and regioselectivity:

Key Reactions:

-

Halogenation :

Chlorination/bromination at the 1-position proceeds without catalysts, forming 1-chloro-/1-bromonaphthalene. The KIE for deuterium reduces the reaction rate by ~2–3× compared to protiated naphthalene . -

Sulfonation :

At 25°C, sulfonation yields 1-naphthalenesulfonic acid (kinetic product), while 2-sulfonic acid dominates at 160°C (thermodynamic product). Deuterium substitution slightly stabilizes the transition state, favoring the 1-isomer under kinetic conditions .

| Reaction | Product | Rate Constant (k) Relative to C₁₀H₈ | KIE (k_H/k_D) |

|---|---|---|---|

| Chlorination (Cl₂) | 1-Chloronaphthalene | 1.0 → 0.35 (C₁₀H₇D) | ~2.8 |

| Sulfonation (H₂SO₄) | 1-Naphthalenesulfonic acid | 1.0 → 0.45 (C₁₀H₇D) | ~2.2 |

Oxidation Reactions

This compound reacts with hydroxyl radicals (OH- ) and oxygenases, with deuterium influencing regioselectivity and reaction pathways:

Hydroxyl Radical (OH- ) Addition:

-

OH- adds to the 1-position, forming 1-naphthol as the major product (80% yield at 25°C). The deuterium KIE reduces the rate constant by ~30% (k_H = 2.1 × 10⁻¹¹ cm³/molecule/s vs. k_D = 1.5 × 10⁻¹¹ cm³/molecule/s) .

-

Secondary products include 1,4-naphthoquinone and phthalic anhydride under oxidative conditions .

Enzymatic Oxidation:

-

Naphthalene 1,2-dioxygenase (NDO) catalyzes the cis-dihydroxylation of this compound to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. Deuterium at the 1-position reduces enzymatic turnover by ~20% due to altered substrate binding .

Reduction Reactions

Deuterium substitution impacts hydrogenation pathways:

-

Catalytic Hydrogenation :

this compound is hydrogenated to 1,2,3,4-tetrahydronaphthalene (tetralin) using Ni/Pt catalysts. The deuteration at the 1-position slows the reaction rate (k_H/k_D = 1.8) due to stronger C–D bond dissociation energy .

| Substrate | Product | Reaction Rate (mol/L/s) |

|---|---|---|

| C₁₀H₈ | Tetralin | 4.2 × 10⁻³ |

| C₁₀H₇D | 1-Deutero-tetralin | 2.3 × 10⁻³ |

Radical Reactions

This compound participates in radical chain mechanisms, with deuterium affecting initiation and propagation steps:

-

Reduction with Alkali Metals :

Forms the radical anion C₁₀H₇D⁻- , which is less stable than C₁₀H₈⁻- due to deuterium’s electron-withdrawing inductive effect .

Sulfonation and Functionalization

Deuterium alters the equilibrium and kinetics of sulfonic acid formation:

-

Thermodynamic Control :

At 160°C, 2-naphthalenesulfonic acid becomes dominant (80% yield). Deuterium at the 1-position shifts the equilibrium slightly toward the 2-isomer (ΔG‡ reduction by ~1.2 kJ/mol) .

| Condition | Major Product | Yield (C₁₀H₈) | Yield (C₁₀H₇D) |

|---|---|---|---|

| 25°C (kinetic) | 1-Sulfonic acid | 95% | 88% |

| 160°C (thermodynamic) | 2-Sulfonic acid | 85% | 90% |

Environmental Degradation

This compound’s atmospheric lifetime is extended due to slower OH- reactions:

科学研究应用

Materials Science

Hybrid Organic-Inorganic Perovskites

Naphthalene-1-d is utilized in the development of low-dimensional hybrid organic-inorganic perovskites. These materials exhibit exceptional optical and electronic properties, making them suitable for applications in photonics and optoelectronics. Research indicates that naphthalene-based ammonium cations contribute to broadband light emission due to self-trapped excitons (STEs) in these structures. The ability to fine-tune the organic components allows for the creation of materials with varying dimensionalities, enhancing their performance in light-emitting applications .

Ligand Development

In a recent study, this compound was synthesized into a ligand that demonstrated significant potential for crystal engineering. The ligand's properties were characterized using various methods, including infrared spectroscopy and computational analysis. This research highlights the importance of naphthalene derivatives in forming stable crystalline structures with specific binding properties, which can be pivotal in catalysis and sensor technology .

Environmental Applications

Secondary Organic Aerosol Formation

Naphthalene and its derivatives play a crucial role in the formation of secondary organic aerosols (SOA), which are significant contributors to air pollution and climate change. A study conducted in the Yangtze River Delta indicated that naphthalene contributes to secondary organic carbon (SOC) formation, despite being a minor component of emitted aromatics. The findings suggest that naphthalene's atmospheric reactions significantly impact regional air quality and environmental health .

Biodegradation Studies

Research on the biodegradation of polycyclic aromatic hydrocarbons (PAHs) indicates that this compound can serve as a model compound for studying microbial degradation processes in contaminated environments. Understanding how naphthalene interacts with soil microorganisms can aid in developing bioremediation strategies for PAH-contaminated sites .

Organic Synthesis

Synthesis of Functional Molecules

this compound is employed as a precursor in synthesizing various functional molecules, including naphthalene diimides (NDIs). NDIs are redox-active compounds used in organic electronics, such as supercapacitors and sensors. Their synthesis often involves condensation reactions where naphthalene derivatives serve as key building blocks due to their stable electronic properties .

Case Studies

作用机制

The mechanism of action of naphthalene-1-d involves its interaction with molecular targets through various pathways:

Deuterium Isotope Effect: The presence of deuterium alters the reaction kinetics and pathways due to its higher mass compared to hydrogen.

Molecular Interactions: this compound can interact with enzymes and receptors, affecting their function and activity.

相似化合物的比较

Similar Compounds

Naphthalene: The non-deuterated form of naphthalene.

Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.

Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings but a different arrangement compared to anthracene.

Uniqueness

Naphthalene-1-d is unique due to the presence of deuterium, which provides distinct advantages in research applications, such as improved stability and the ability to trace reaction pathways more accurately.

生物活性

Naphthalene-1-d, a deuterated derivative of naphthalene, has garnered attention in various fields of research due to its unique biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, toxicity profiles, and potential therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. A notable investigation synthesized a series of naphthalene-substituted triazole spirodienones, with one compound demonstrating significant cytotoxicity against the MDA-MB-231 breast cancer cell line. The compound induced cell cycle arrest in the S phase and promoted apoptosis, showing promise as a potential anticancer agent ( ).

Table 1: Cytotoxicity of Naphthalene Derivatives on MDA-MB-231 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6a | 1.0 | Induces apoptosis, cell cycle arrest |

| 8c | 2.5 | Induces apoptosis |

2. Anti-inflammatory Properties

Naphthalene derivatives have also been investigated for their anti-inflammatory effects. In vitro studies demonstrated that certain compounds inhibited cyclooxygenase enzymes (COX-1 and COX-2) and pro-inflammatory cytokines such as IL-6 and TNF-α. One study reported an IC50 value of 0.04 µM for COX-2 inhibition, indicating strong anti-inflammatory activity ( ).

Table 2: Inhibition of Pro-inflammatory Mediators by Naphthalene Derivatives

| Compound | Target Mediator | IC50 (µM) |

|---|---|---|

| Compound A | COX-2 | 0.04 |

| Compound B | IL-6 | 0.88 |

3. Toxicological Effects

Despite its potential therapeutic benefits, this compound is associated with toxicity, particularly in cases of overdose or prolonged exposure. A case study involving a 29-year-old female who ingested mothballs containing naphthalene reported symptoms of hemolysis and methemoglobinemia, necessitating intensive medical intervention ( ).

Table 3: Toxicity Outcomes from Naphthalene Exposure

| Case Study Reference | Symptoms Observed | Treatment Administered |

|---|---|---|

| Hemolysis, methemoglobinemia | Methylene blue, N-acetylcysteine | |

| Severe hemolytic anemia | Supportive care, renal replacement |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Cell Cycle Regulation : Naphthalene derivatives can induce cell cycle arrest by modulating key regulatory proteins involved in the cell cycle.

- Apoptosis Induction : Compounds derived from naphthalene have been shown to activate apoptotic pathways in cancer cells.

- Enzyme Inhibition : The inhibition of enzymes such as COX-2 and phospholipase A2 contributes to the anti-inflammatory effects observed in vitro.

5. Conclusion

This compound exhibits significant biological activity with promising applications in cancer therapy and inflammation management. While its therapeutic potential is noteworthy, caution is warranted due to its associated toxicological effects. Further research is essential to fully elucidate its mechanisms of action and to develop safer derivatives for clinical use.

属性

IUPAC Name |

1-deuterionaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-UICOGKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C=CC=CC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101007606 | |

| Record name | (1-~2~H)Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-62-7 | |

| Record name | Naphthalene-1-d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~2~H)Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。